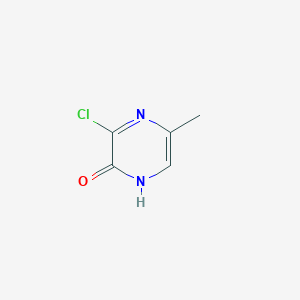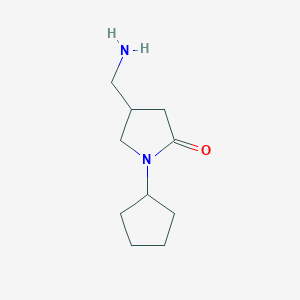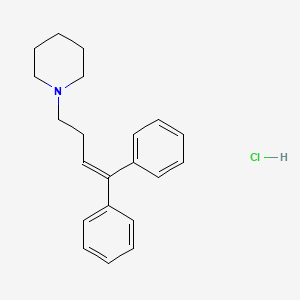
17-(叔丁氧基)-17-氧代十七烷酸
描述
Synthesis Analysis
The synthesis of tert-butoxy compounds can be complex and often requires specific conditions to introduce the tert-butoxy group effectively. In the second paper, N-tert.-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized with an 82% yield using sodium iodoacetate under alkaline conditions, indicating that tert-butoxy groups can be introduced into molecules through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 17-(tert-Butoxy)-17-oxoheptadecanoic acid would include a long hydrocarbon chain characteristic of a fatty acid, with a tert-butoxy group at one end and a carboxylic acid group at the other. The tert-butoxy group is likely to affect the molecule's overall conformation due to its steric bulk. The presence of the oxo group (carbonyl) could also influence the molecule's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The tert-butoxy group can affect the acid-dissociation equilibria of carboxylic acids, as seen in the first paper, where alpha-substituted acetic acids with tert-butylaminoxyl groups showed lower pKCOOH values than their non-substituted counterparts . This suggests that the presence of a tert-butoxy group in 17-(tert-Butoxy)-17-oxoheptadecanoic acid could similarly influence its acidity and reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 17-(tert-Butoxy)-17-oxoheptadecanoic acid would be influenced by both the tert-butoxy and the carboxylic acid groups. The tert-butoxy group is known to be a bulky group that can increase the steric hindrance around the functional group it is attached to, potentially affecting the solubility and melting point of the compound. The carboxylic acid group would contribute to the compound's acidity and potential for forming hydrogen bonds, impacting its solubility in water and organic solvents.
科学研究应用
氨基酸中的同位素富集
Steinschneider 等人 (1981) 描述了一种使用叔丁氧羰基氨基酸将氧-17 引入氨基酸的方法。该过程显着提高了氨基酸中氧-17 的含量,如氧-17 核磁共振所证实,在同位素标记和核磁共振研究中具有潜在应用 (Steinschneider 等人,1981)。
自由基化学和 EPR 光谱
Howard 和 Tait (1978) 的研究利用富含氧-17 的叔丁氧基自由基研究了电子顺磁共振 (EPR) 光谱。这些自由基与苯叔丁基亚硝胺反应,展示了叔丁氧基基团在研究自由基反应及其温度依赖性行为中的应用 (Howard 和 Tait,1978)。
叔丁氧基羰化试剂
Saito、Ouchi 和 Takahata (2006) 探索了 1-叔丁氧基-2-叔丁氧基羰基-1,2-二氢异喹啉 (BBDI) 作为叔丁氧基羰化试剂。这种与叔丁氧基基团相关的化合物在涉及酸性质子含有底物的反应中表现出高化学选择性和产率,这对于有机合成应用可能具有重要意义 (Saito、Ouchi 和 Takahata,2006)。
聚合引发剂
Allen 和 Bevington (1961) 研究了含有叔丁氧基基团的二叔丁基过氧化物作为苯乙烯聚合引发剂。这项研究提供了对聚合机理和叔丁氧基基团在引发此类过程中的作用的见解 (Allen 和 Bevington,1961)。
与乙烯基单体的自由基反应
Encina、Rivera 和 Lissi (1978) 的研究探索了叔丁氧基自由基与乙烯基单体的反应。他们的发现对于理解叔丁氧基自由基与各种单体之间的相互作用至关重要,这在聚合物化学中很重要 (Encina、Rivera 和 Lissi,1978)。
肽合成中的构象分析
Fernandez 等人 (2002) 合成了叔丁氧基羰基衍生物,用于肽合成。这项工作展示了叔丁氧基基团在创建受限肽替代物中的应用,这在药物化学和药物设计领域至关重要 (Fernandez 等人,2002)。
作用机制
安全和危害
未来方向
Future research could focus on expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . Another direction could involve the development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
属性
IUPAC Name |
17-[(2-methylpropan-2-yl)oxy]-17-oxoheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-21(2,3)25-20(24)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(22)23/h4-18H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYTEIVSXQFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280359 | |
| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-(tert-Butoxy)-17-oxoheptadecanoic acid | |
CAS RN |
905302-44-5 | |
| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905302-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

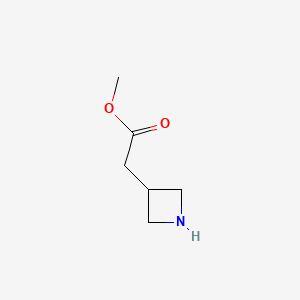
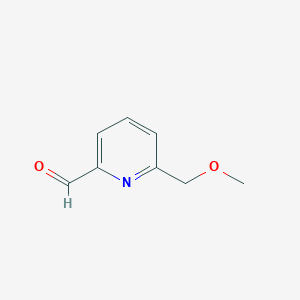
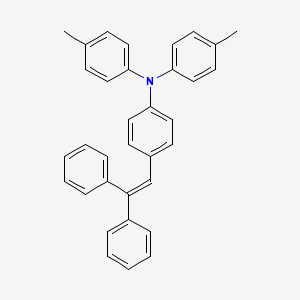
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
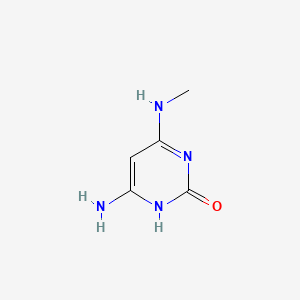

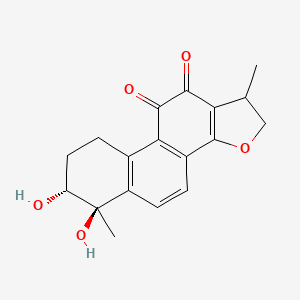

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)
